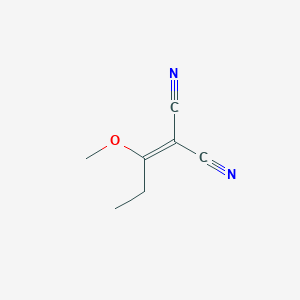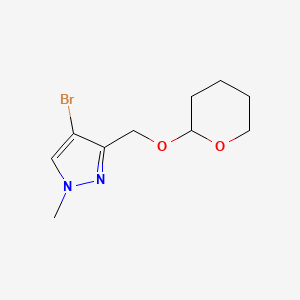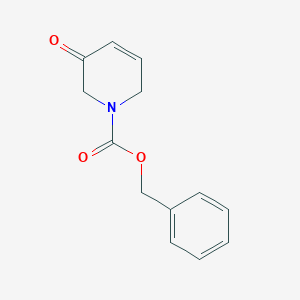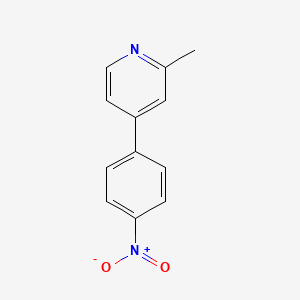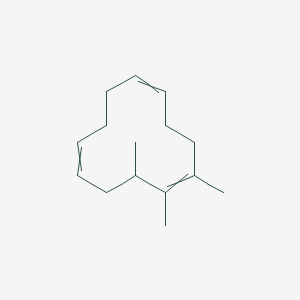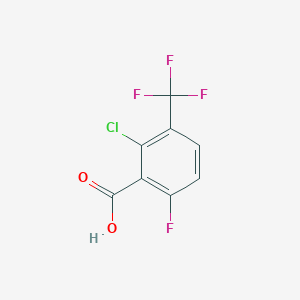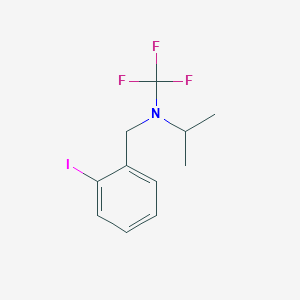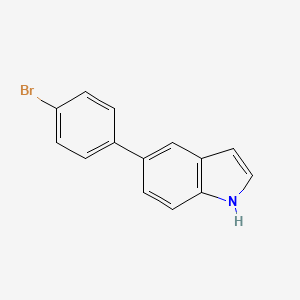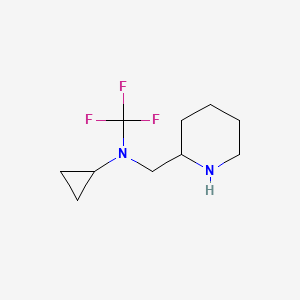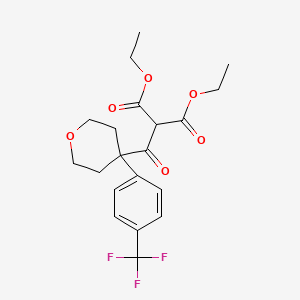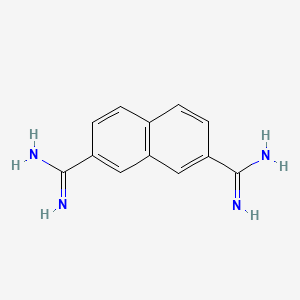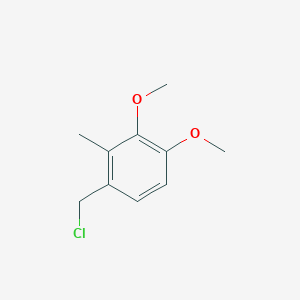
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,4-dimethoxytoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The crude product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: 3,4-Dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.
Reduction: 3,4-Dimethoxy-2-methyltoluene.
科学研究应用
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene depends on its specific application. In substitution reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, enhancing the compound’s reactivity. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
相似化合物的比较
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-methoxy-2-methylbenzene: Lacks one methoxy group, resulting in different reactivity and applications.
1-(Chloromethyl)-3,4-dimethoxybenzene: Lacks the methyl group, affecting its steric and electronic properties.
1-(Bromomethyl)-3,4-dimethoxy-2-methylbenzene: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
The unique combination of functional groups in this compound makes it a versatile compound with distinct reactivity and applications in various fields.
属性
CAS 编号 |
5417-19-6 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6H2,1-3H3 |
InChI 键 |
CISNBGKDIUZQLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1OC)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



